Pyridine hydrofluoride

Catalog No.
S1491417
CAS No.
62778-11-4
M.F
C5H6FN
M. Wt
99.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine hydrofluoride

CAS Number

62778-11-4

Product Name

Pyridine hydrofluoride

IUPAC Name

pyridine;hydrofluoride

Molecular Formula

C5H6FN

Molecular Weight

99.11 g/mol

InChI

InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H

InChI Key

GRJJQCWNZGRKAU-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.F

Synonyms

Hydrogen Fluoride pyridine; Hydrogen Fluoride-pyridine Complex; Olah’s Reagent; PPHF; Poly(pyridine Fluoride); Pyridinium poly(hydrogen fluoride); Pyridinium polybifluoride; Olah’s Reagents; HF-pyridine

Canonical SMILES

C1=CC=[NH+]C=C1.[F-]

Medicinal Applications of Pyridine Derivatives

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Pyridine derivatives are significant heterocyclic compounds that play an important role in medicinal applications. They possess different biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted.

Results or Outcomes: The results or outcomes would also depend on the specific biological activity being targeted. The review mentions that these derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species .

Use of Hydrogen Fluoride Pyridine Complex

Specific Scientific Field: Chemistry

Summary of the Application: Hydrogen fluoride pyridine complex is used to prepare beta-fluoroamines via reaction with amino alcohols. As a fluorinating agent, it is involved in the fluorination of 2,2-diary-1,3-dithiolanes. It is associated with nitrosonium tetrafluorborate to prepare gem-difluorides by reacting with ketoximes .

Methods of Application or Experimental Procedures: The specific methods of application involve chemical reactions with amino alcohols, 2,2-diary-1,3-dithiolanes, and ketoximes .

Results or Outcomes: The outcomes of these reactions are the preparation of beta-fluoroamines, the fluorination of 2,2-diary-1,3-dithiolanes, and the preparation of gem-difluorides .

Functionalizing Pyridine in the Meta-Position

Specific Scientific Field: Organic Chemistry

Summary of the Application: A team of researchers led by Prof. Armido Studer at the Institute of Organic Chemistry at the University of Münster has developed a new strategy for getting various functional groups into the meta-position of pyridines . This is significant because pyridines are often found as functional units in chemicals used in agriculture, pharmaceuticals, and a variety of materials .

Methods of Application or Experimental Procedures: The chemists use a temporary de-aromatization of the pyridine; its electronic properties are reversed, producing a stable intermediary product—a dienamine . By means of radical and polar chemistry, the researchers are able, with a high degree of selectivity, to get a large number of fluorinated alkanes, as well as a series of “electron-poor substituents” (electrophiles), into the meta-position .

Results or Outcomes: These transformations include medically and agro-chemically relevant functionalities such as trifluoromethyl and halogen groups . The functionalized dienamine intermediary products are easily re-aromatized to meta-functionalized pyridines under acidic conditions . The high degree of efficiency, the broad range of applications, and the meta-selectivity of their approach enables twelve different types of drugs to be functionalized .

Use of Pyridine in Agriculture

Specific Scientific Field: Agricultural Chemistry

Summary of the Application: Pyridines are often found as functional units in chemicals used in agriculture . They decisively determine the chemical properties of substances .

Methods of Application or Experimental Procedures: The specific methods of application would depend on the specific agricultural chemical being used.

Results or Outcomes: The results or outcomes would also depend on the specific agricultural chemical being used. The review mentions that these chemicals can be chemically modified without having to build them up anew .

Conversion of Alcohols into Alkyl Fluorides

Summary of the Application: Hydrogen fluoride pyridine complex is used to convert secondary and tertiary alcohols into their respective alkyl fluorides .

Methods of Application or Experimental Procedures: The specific method of application involves a chemical reaction with secondary and tertiary alcohols .

Results or Outcomes: The outcome of this reaction is the conversion of secondary and tertiary alcohols into their respective alkyl fluorides .

Pyridine hydrofluoride is a chemical compound formed by the combination of pyridine and hydrogen fluoride, typically in a ratio of approximately 30% pyridine to 70% hydrogen fluoride. It is a colorless to brown liquid that is highly reactive and corrosive. The compound is utilized primarily in organic synthesis and fluorination reactions due to its unique properties, which enhance the reactivity of hydrogen fluoride while reducing its volatility, making it safer to handle in laboratory settings .

The fluorination activity of pyridine hydrofluoride is attributed to the combined effect of the pyridinium cation and hydrogen fluoride. The pyridinium cation acts as a Lewis acid, accepting electron density from the lone pair on the fluorine atom of hydrogen fluoride. This weakens the H-F bond, making the fluorine atom more electrophilic and reactive towards C-H bonds in organic substrates [].

Pyridine hydrofluoride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can lead to respiratory problems. Pyridine hydrofluoride reacts violently with water, releasing toxic fumes of hydrogen fluoride.

Here are some safety precautions to consider when handling pyridine hydrofluoride:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care and dispose of waste according to local regulations.
, including:

  • Fluorination of Alcohols and Phenols: Alcohols can be converted to trifluoromethyl ethers through their intermediate xanthates when treated with pyridine hydrofluoride .
  • Formation of Glycosyl Fluorides: The treatment of 1,2-orthoesters derived from sugars with pyridine hydrofluoride leads to the efficient formation of glycosyl fluorides, facilitating further synthetic steps without extensive protection-deprotection cycles .
  • Conversion of Olefins: Olefins can be transformed into 1,2-fluorobromides when activated with an oxidant like N-bromosuccinimide in the presence of pyridine hydrofluoride .

The synthesis of pyridine hydrofluoride typically involves the direct combination of hydrogen fluoride with pyridine under controlled conditions. The following methods are commonly employed:

  • Direct Mixing: Hydrogen fluoride gas is bubbled through a solution of pyridine, allowing for the formation of the complex.
  • Controlled Reaction Conditions: The reaction must be conducted under anhydrous conditions to prevent violent reactions with water, which can lead to hazardous situations .

Pyridine hydrofluoride has several applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for fluorination reactions, enabling the introduction of fluorine into organic molecules.
  • Pharmaceutical Manufacturing: The compound plays a role in synthesizing fluorinated pharmaceuticals, which often exhibit enhanced biological activity compared to their non-fluorinated counterparts .
  • Fluorine Chemistry: Pyridine hydrofluoride is utilized in research involving fluorine chemistry due to its ability to stabilize hydrogen fluoride during reactions.

Interaction studies involving pyridine hydrofluoride focus on its reactivity with various substrates. For example, it has been shown to effectively fluorinate alcohols and phenols, as well as facilitate glycosylation reactions. The presence of pyridine enhances the electrophilicity of hydrogen fluoride, making it more effective for nucleophilic attacks on less reactive substrates .

Pyridine hydrofluoride shares similarities with several other compounds in terms of structure and reactivity. Here are some comparable compounds:

CompoundCompositionUnique Features
Hydrogen FluorideHFHighly volatile and corrosive; used directly in reactions.
Pyridinium Poly(hydrogen Fluoride)30% Pyridine, 70% HFA more stable form that reduces volatility compared to pure HF.
Pyridinium PolybifluorideVariesUsed for similar fluorination reactions but may have different reactivity profiles.
Fluorinated PyridinesVarious structuresExhibit diverse biological activities; used in pharmaceuticals but differ structurally from pyridine hydrofluoride.

Pyridine hydrofluoride is unique due to its specific combination of stability and reactivity, allowing it to serve as an effective reagent while minimizing some risks associated with hydrogen fluoride alone.

Related CAS

110-86-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 30 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (93.33%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (93.33%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (93.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

32001-55-1
62778-11-4

General Manufacturing Information

Pyridine, hydrofluoride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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